Z-Lys(Z)-OSu
CAS No.: 2116-83-8
VCID: VC21540553
Molecular Formula: C26H29N3O8
Molecular Weight: 511,51 g/mole
* For research use only. Not for human or veterinary use.

Description |
Z-Lys(Z)-OSu, also known as Nα,ε-Bis-Z-L-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid lysine. It is a crucial compound in peptide synthesis due to its reactive groups that facilitate the formation of amide bonds with other amino acids or peptides. This compound is particularly useful in solid-phase peptide synthesis (SPPS), a technique widely employed for efficiently constructing peptides in the laboratory. Applications in ResearchZ-Lys(Z)-OSu is primarily used in peptide synthesis due to its ability to form stable amide bonds. It is also explored for its potential interactions with biological molecules, which can enhance its utility in drug design and development. By modifying therapeutic peptides, researchers aim to improve their stability and delivery properties. Biological ActivityWhile specific biological activities of Z-Lys(Z)-OSu are less documented compared to its synthetic applications, compounds with similar structures often interact with enzymes and influence cellular processes. For instance, derivatives of lysine can modulate histone deacetylase activity, impacting gene expression and protein function. Comparison with Similar Compounds
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2116-83-8 | |||||||||||||||
Product Name | Z-Lys(Z)-OSu | |||||||||||||||
Molecular Formula | C26H29N3O8 | |||||||||||||||
Molecular Weight | 511,51 g/mole | |||||||||||||||
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |||||||||||||||
Standard InChI | InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1 | |||||||||||||||
Standard InChIKey | LHOAUCZIIQFZMI-NRFANRHFSA-N | |||||||||||||||
Isomeric SMILES | C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |||||||||||||||
SMILES | C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |||||||||||||||
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |||||||||||||||
Synonyms | Z-Lys(Z)-OSu;2116-83-8;Nalpha,Nepsilon-Di-Z-L-lysinehydroxysuccinimideester;96885_ALDRICH;SCHEMBL9976419;96885_FLUKA;CTK8F0216;MolPort-003-939-971;C26H29N3O8;0802AB;ZINC71788228;AKOS015855377;AKOS015895737;AK-81332;KB-118725;TC-066819;FT-0658285;ST24050370;ST51053061;K-6094;N|A,N|A-Di-Z-L-lysinehydroxysuccinimideester;I06-1409 | |||||||||||||||
PubChem Compound | 11375677 | |||||||||||||||
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume